Methyl 2-azido-3-formylbenzoate
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Overview
Description
Methyl 2-azido-3-formylbenzoate is an organic compound that features both azido and formyl functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-azido-3-formylbenzoate can be synthesized through a multi-step process starting from commercially available methyl 3-nitrobenzoate. The general synthetic route involves the following steps:
Reduction of Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino group is then converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.
Azidation: The diazonium salt is subsequently reacted with sodium azide to form the azido derivative.
Formylation: Finally, the formyl group is introduced via a Vilsmeier-Haack reaction, using DMF and POCl3.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for yield and purity, ensuring safety protocols for handling azides, and employing continuous flow techniques to enhance efficiency.
Types of Reactions:
Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction with triphenylphosphine.
Substitution: The formyl group can undergo nucleophilic addition reactions, such as the formation of imines with primary amines.
Common Reagents and Conditions:
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Staudinger Reduction: Triphenylphosphine in the presence of water.
Cycloaddition: Copper(I) catalysts for the Huisgen cycloaddition.
Nucleophilic Addition: Primary amines under mild conditions.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
Imines: From nucleophilic addition to the formyl group.
Scientific Research Applications
Methyl 2-azido-3-formylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a building block in click chemistry.
Medicine: Investigated for its role in the synthesis of pharmacologically active compounds, including potential anticancer agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, through its incorporation into complex molecular architectures.
Mechanism of Action
The mechanism of action of methyl 2-azido-3-formylbenzoate largely depends on the specific reactions it undergoes. For example:
Azido Group Reactions: The azido group can form reactive intermediates that facilitate the formation of triazoles in cycloaddition reactions.
Formyl Group Reactions: The formyl group can act as an electrophile, participating in nucleophilic addition reactions to form imines or other derivatives.
Comparison with Similar Compounds
Methyl 3-azidobenzoate: Similar structure but lacks the formyl group, limiting its reactivity in certain applications.
Methyl 2-formylbenzoate: Lacks the azido group, making it less versatile in click chemistry applications.
2-Azido-3-formylbenzoic acid: Similar functional groups but different esterification, affecting its solubility and reactivity.
Uniqueness: Methyl 2-azido-3-formylbenzoate is unique due to the presence of both azido and formyl groups, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H7N3O3 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
methyl 2-azido-3-formylbenzoate |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)7-4-2-3-6(5-13)8(7)11-12-10/h2-5H,1H3 |
InChI Key |
FJJWGNGAAZZGKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N=[N+]=[N-])C=O |
Origin of Product |
United States |
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